molecular formula C21H30N2O2 B6060242 2-(1,3-benzodioxol-5-ylmethyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine

2-(1,3-benzodioxol-5-ylmethyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine

Cat. No. B6060242
M. Wt: 342.5 g/mol
InChI Key: KHJGVIHWNXKXPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzodioxol-5-ylmethyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology. This compound is also known as BRL-15572 and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-ylmethyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine involves its binding to dopamine D3 receptors in the brain. This binding inhibits the activity of dopamine, which is a neurotransmitter that is involved in the regulation of movement, mood, and motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,3-benzodioxol-5-ylmethyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine include the inhibition of dopamine activity, which can lead to a reduction in movement, mood, and motivation. This compound has also been found to have potential anti-addictive effects, as it can reduce the rewarding effects of drugs of abuse such as cocaine and methamphetamine.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1,3-benzodioxol-5-ylmethyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine in lab experiments include its specificity for dopamine D3 receptors, which makes it a useful tool for studying the role of these receptors in various neurological disorders. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its effects on the brain and behavior.

Future Directions

There are several future directions for research on 2-(1,3-benzodioxol-5-ylmethyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine. One potential direction is to investigate its potential use in the treatment of various neurological disorders such as Parkinson's disease and schizophrenia. Another direction is to explore its potential anti-addictive effects and its use in the treatment of drug addiction. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and behavior.

Synthesis Methods

The synthesis of 2-(1,3-benzodioxol-5-ylmethyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine involves the reaction of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with 1,3-benzodioxole-5-carboxaldehyde and cyclohexylamine. The resulting compound can then be purified and characterized using various analytical techniques.

Scientific Research Applications

The potential applications of 2-(1,3-benzodioxol-5-ylmethyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine in scientific research are numerous. This compound has been found to have activity as a dopamine D3 receptor antagonist, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-1-cyclohexyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c1-2-5-17(6-3-1)21-18-7-4-10-22(18)11-12-23(21)14-16-8-9-19-20(13-16)25-15-24-19/h8-9,13,17-18,21H,1-7,10-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJGVIHWNXKXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2C3CCCN3CCN2CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzodioxol-5-ylmethyl)-1-cyclohexyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.